1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidine-4-carbaldehyde
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Overview
Description
1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidine-4-carbaldehyde is a chemical compound that features a piperidine ring substituted with a carbaldehyde group and a 3,5-dimethylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidine-4-carbaldehyde typically involves the reaction of 3,5-dimethylisoxazole with piperidine derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of 3,5-dimethylisoxazole to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidine-4-carboxylic acid.
Reduction: Formation of 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidine-4-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole moiety is known to interact with various biological targets, potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine
- 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidine-3-carboxylic acid
- 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)proline
Uniqueness
1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H18N2O2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carbaldehyde |
InChI |
InChI=1S/C12H18N2O2/c1-9-12(10(2)16-13-9)7-14-5-3-11(8-15)4-6-14/h8,11H,3-7H2,1-2H3 |
InChI Key |
RBFPJFKLXYMCMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(CC2)C=O |
Origin of Product |
United States |
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